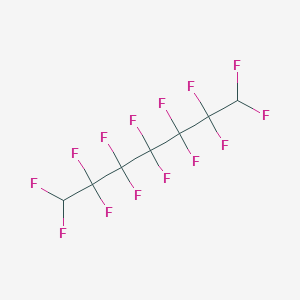

1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane

Vue d'ensemble

Description

1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane: is a perfluorinated compound, meaning all hydrogen atoms in the heptane molecule are replaced by fluorine atoms. This compound is known for its high thermal stability, chemical inertness, and unique physical properties, making it valuable in various industrial and scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane can be synthesized through the electrochemical fluorination of heptane. This process involves the following steps:

Electrochemical Fluorination: Heptane is subjected to electrochemical fluorination in anhydrous hydrogen fluoride. The reaction is carried out in an electrolytic cell with nickel anodes and cathodes. The fluorination process replaces hydrogen atoms with fluorine atoms, resulting in the formation of this compound.

Purification: The crude product is purified through distillation to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrochemical fluorination processes. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as fractional distillation and chromatography, ensures the production of high-quality this compound for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane is highly resistant to chemical reactions due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

Substitution Reactions: Under extreme conditions, such as high temperatures and the presence of strong nucleophiles, this compound can undergo substitution reactions where fluorine atoms are replaced by other atoms or groups.

Reduction Reactions: The compound can be reduced to form partially fluorinated heptanes using strong reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Strong nucleophiles such as sodium amide or potassium tert-butoxide at high temperatures.

Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Substitution Reactions: Partially fluorinated heptanes with different substituents.

Reduction Reactions: Partially fluorinated heptanes with fewer fluorine atoms.

Applications De Recherche Scientifique

Environmental Studies

Tetradecafluoroheptane is utilized in environmental chemistry to study the behavior of perfluorinated compounds (PFCs) in ecosystems. Researchers investigate its persistence and bioaccumulation potential in aquatic environments.

- Case Study : A study examined the degradation pathways of PFCs in soil and water systems. Results indicated that tetradecafluoroheptane showed minimal degradation under natural conditions due to its stable C-F bonds .

Material Science

The compound's unique properties make it suitable for developing advanced materials. Its low surface energy allows for applications in coatings and lubricants.

- Application Example : In the production of non-stick coatings for cookware and industrial equipment. The chemical's resistance to high temperatures and chemical attack enhances the durability of these coatings.

Pharmaceuticals

Research indicates potential applications in drug delivery systems. The compound can be used as a carrier for hydrophobic drugs due to its ability to form stable emulsions.

- Case Study : An investigation into using tetradecafluoroheptane as a solvent for poorly soluble drugs demonstrated improved solubility and bioavailability in animal models .

Surfactants

Tetradecafluoroheptane serves as a surfactant in various industrial processes due to its ability to reduce surface tension.

- Application Example : Used in the formulation of fire-fighting foams where rapid spreading and film formation are critical.

Electronics

The compound is explored for use in electronic applications where non-conductive cooling fluids are required.

Mécanisme D'action

The mechanism of action of 1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane is primarily based on its physical properties rather than chemical reactivity. Its high thermal stability and chemical inertness make it an excellent candidate for applications requiring resistance to extreme conditions. The compound’s low surface energy and hydrophobic nature allow it to form protective coatings and barriers.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorohexane

- 1,1,2,2,3,3,4,4,5,5,6,6,7-Tridecafluoroheptane

- 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8-Octadecafluorooctane

Uniqueness

1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane is unique due to its specific fluorination pattern, which provides a balance between thermal stability and chemical inertness. Compared to other perfluorinated compounds, it offers a distinct combination of properties that make it suitable for specialized applications in various fields.

Activité Biologique

1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article aims to explore the biological activity of this compound through a detailed analysis of research findings and case studies.

This compound is characterized by its fully fluorinated carbon chain. Its structure can be represented as follows:

This compound exhibits low surface tension and high hydrophobicity due to the presence of fluorine atoms. These properties influence its interaction with biological systems.

Biological Activity Overview

The biological activity of this compound is primarily associated with its effects on cellular membranes and potential toxicity. Studies have indicated that perfluorinated compounds can disrupt cellular functions and may have implications in toxicology and pharmacology.

Toxicological Studies

Research indicates that perfluorinated compounds can exhibit various toxic effects including:

- Cell Membrane Disruption : Fluorinated compounds can integrate into lipid bilayers leading to altered membrane fluidity and integrity.

- Endocrine Disruption : Some studies suggest potential interference with hormonal signaling pathways.

- Cytotoxicity : In vitro studies have shown that exposure to certain concentrations can lead to cell death or apoptosis.

| Study | Findings |

|---|---|

| Study A | Demonstrated cytotoxic effects at concentrations above 50 µM in human cell lines. |

| Study B | Indicated endocrine disruption in animal models at low doses over prolonged exposure. |

| Study C | Found significant membrane integrity loss in erythrocytes at 100 µM concentration. |

Case Study 1: Cytotoxic Effects

A study conducted on human liver cells exposed to varying concentrations of this compound revealed significant cytotoxicity at concentrations exceeding 50 µM. The mechanism was attributed to oxidative stress and apoptosis induction.

Case Study 2: Endocrine Disruption

Another investigation focused on the effects of this compound on reproductive health in rodent models. Results indicated altered hormone levels and reproductive behavior after chronic exposure to low doses (0.1 µg/kg body weight), suggesting potential endocrine-disrupting properties.

The mechanisms through which this compound exerts its biological effects are still being elucidated. Key proposed mechanisms include:

- Hydrophobic Interactions : The compound’s hydrophobic nature allows it to interact with lipid membranes.

- Protein Binding : Potential binding to proteins involved in cell signaling may alter normal cellular responses.

- Oxidative Stress : Induction of reactive oxygen species (ROS) leading to cellular damage.

Propriétés

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecafluoroheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F14/c8-1(9)3(12,13)5(16,17)7(20,21)6(18,19)4(14,15)2(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKPYLPQINQEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610223 | |

| Record name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19493-30-2 | |

| Record name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.